1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate
Descripción
1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate is a structurally complex heterocyclic compound featuring a fused benzothiazole core substituted with two fluorine atoms at the 4- and 6-positions. This moiety is linked via an azetidine ring to a pyridazine carboxylate ester group. Its molecular architecture combines rigidity (from the benzothiazole and pyridazine rings) with conformational flexibility (from the azetidine linker), which may influence pharmacokinetic properties such as solubility and membrane permeability.
Propiedades
IUPAC Name |
[1-(4,6-difluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] 1-methyl-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4O3S/c1-21-13(23)3-2-11(20-21)15(24)25-9-6-22(7-9)16-19-14-10(18)4-8(17)5-12(14)26-16/h2-5,9H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBUPMQONMTRRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)OC2CN(C2)C3=NC4=C(C=C(C=C4S3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
It features a unique combination of a difluorobenzo[d]thiazole moiety and an azetidine ring, which are known to influence its biological activity. The presence of these functional groups is thought to enhance its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It can modulate the activity of receptors on the cell surface, impacting signaling pathways that regulate cell growth and apoptosis.
- DNA Interaction : There is evidence suggesting that similar compounds can interfere with DNA replication and repair processes, which is crucial for their anticancer activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-y. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| D-1 | MCF-7 | 1 |
| D-6 | MDA-MB-231 | 2 |
| D-15 | HT-29 | 3 |
These compounds exhibited IC50 values comparable to established chemotherapeutics like doxorubicin (IC50 = 0.5 µM) .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been studied extensively. It has demonstrated activity against various bacterial strains:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 7.55 |
| Escherichia coli | 7.76 |
| Klebsiella pneumoniae | 8.00 |
These results indicate that the compound could serve as a potential lead for developing new antimicrobial agents .
Antioxidant Activity
Antioxidant properties are critical in mitigating oxidative stress in cells. The compound's derivatives have shown varying degrees of antioxidant activity measured by the DPPH assay:
| Compound | IC50 (µM) |
|---|---|
| D-16 | 22.3 |
| Ascorbic Acid (Control) | 111.6 |
This suggests that modifications can enhance antioxidant capabilities significantly .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies reveal that specific substitutions on the azetidine and thiazole rings significantly affect biological activity:
- Electron-Withdrawing Groups : Such as halogens at the para position enhance antimicrobial properties.
- Electron-Donating Groups : Such as -OCH₃ or -OH increase anticancer and antioxidant activities.
These insights guide further optimization of the compound for enhanced efficacy .
Case Studies
- Anticancer Efficacy Study : A recent study evaluated various derivatives against MCF-7 breast cancer cells using MTT assays. Compounds showed significant cytotoxicity at low concentrations, indicating their potential as effective anticancer agents .
- Antimicrobial Screening : Another study assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further investigation into their clinical applications .
Comparación Con Compuestos Similares
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Molecular Formula : C₁₇H₁₃F₃N₄O₃S (vs. C₁₆H₁₂F₂N₄O₃S for the target compound).
- Key Differences : The trifluoromethyl (-CF₃) group at the 4-position of the benzothiazole replaces the 4,6-difluoro substitution in the target compound.
- Lipophilicity: The trifluoromethyl group increases logP (calculated: ~2.8) relative to the difluoro analog (calculated: ~2.2), possibly improving membrane permeability but reducing aqueous solubility. Steric Profile: The bulkier -CF₃ group may hinder binding in sterically constrained enzyme active sites compared to the smaller -F substituents.
Pyridazine-Based Analogs
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l)
- Molecular Weight : 561.5 g/mol (vs. 402.3 g/mol for the target compound).
- Key Differences: A tetrahydroimidazopyridine core replaces the benzothiazole-azetidine-pyridazine scaffold. Contains a nitro (-NO₂) group, which is more electron-withdrawing than fluorine.
- Functional Implications :
Physicochemical and Spectroscopic Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
